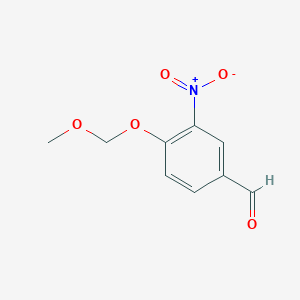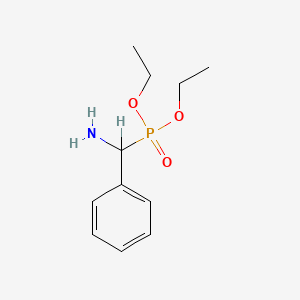
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole
Vue d'ensemble
Description
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of chlorine, iodine, and methyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving halogenated compounds.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-1-(2-iodophenyl)-3-methyl-1H-pyrazole
- 4-chloro-1-(3-iodo-2-methylphenyl)-3-methyl-1H-pyrazole
- 4-chloro-1-(2-bromo-3-methylphenyl)-3-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10ClIN2 |
|---|---|
Poids moléculaire |
332.57 g/mol |
Nom IUPAC |
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C11H10ClIN2/c1-7-4-3-5-10(11(7)13)15-6-9(12)8(2)14-15/h3-6H,1-2H3 |
Clé InChI |
LBUMGHBYNKXORJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2C=C(C(=N2)C)Cl)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)




![N-[4-(Cyclobutylmethoxy)benzoyl]glycine](/img/structure/B8629593.png)


![1-[(4-Methoxyphenyl)sulfonyl]-D-proline](/img/structure/B8629617.png)



![(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE](/img/structure/B8629658.png)
